3,5-dichloro-N-[3-cyano-4-(phenylsulfanyl)phenyl]benzenecarboxamide
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Overview
Description
3,5-Dichloro-N-[3-cyano-4-(phenylsulfanyl)phenyl]benzenecarboxamide is a complex organic compound with the molecular formula C20H12Cl2N2OS This compound is characterized by its unique structure, which includes dichlorobenzene, cyano, and phenylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-[3-cyano-4-(phenylsulfanyl)phenyl]benzenecarboxamide typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the preparation of an intermediate compound, such as 3,5-dichlorobenzoic acid, which is then converted into its corresponding acid chloride using reagents like thionyl chloride (SOCl2).
Nucleophilic Substitution: The acid chloride is then reacted with 3-cyano-4-(phenylsulfanyl)aniline in the presence of a base such as triethylamine (TEA) to form the desired amide bond.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-N-[3-cyano-4-(phenylsulfanyl)phenyl]benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of catalysts such as palladium on carbon (Pd/C)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3,5-Dichloro-N-[3-cyano-4-(phenylsulfanyl)phenyl]benzenecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3,5-dichloro-N-[3-cyano-4-(phenylsulfanyl)phenyl]benzenecarboxamide exerts its effects depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to inhibit or activate their functions. For example, it could inhibit the growth of bacteria by targeting bacterial enzymes.
Chemical Reactions: In synthetic chemistry, the compound’s reactivity is influenced by the electron-withdrawing and electron-donating effects of its functional groups, which can affect the outcome of various reactions.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-N-phenylbenzenecarboxamide: Similar structure but lacks the cyano and phenylsulfanyl groups.
3,5-Dichloro-N-[4-(phenylsulfanyl)phenyl]benzenecarboxamide: Similar but without the cyano group.
3,5-Dichloro-N-[3-cyano-4-(methylsulfanyl)phenyl]benzenecarboxamide: Similar but with a methylsulfanyl group instead of phenylsulfanyl.
Uniqueness
3,5-Dichloro-N-[3-cyano-4-(phenylsulfanyl)phenyl]benzenecarboxamide is unique due to the presence of both cyano and phenylsulfanyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3,5-dichloro-N-(3-cyano-4-phenylsulfanylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N2OS/c21-15-8-13(9-16(22)11-15)20(25)24-17-6-7-19(14(10-17)12-23)26-18-4-2-1-3-5-18/h1-11H,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZISDXYPBZNOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)NC(=O)C3=CC(=CC(=C3)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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